molecular formula C12H19NO4 B044026 Choline salicylate CAS No. 2016-36-6

Choline salicylate

Cat. No. B044026
CAS RN: 2016-36-6
M. Wt: 241.28 g/mol
InChI Key: UDKCHVLMFQVBAA-UHFFFAOYSA-M
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Description

Synthesis Analysis

While specific synthesis methods for choline salicylate were not detailed in the provided studies, the generation of choline-based ionic liquids, including choline salicylate, often involves the neutralization of choline with salicylic acid or its derivatives. This process leads to the formation of choline salicylate ionic liquids, which have been studied for their structural properties through techniques like X-ray diffraction and vibrational spectroscopy, revealing insights into their molecular arrangement and interactions.

Molecular Structure Analysis

Choline salicylate's molecular structure has been examined through combined experimental and theoretical studies, revealing that it forms stable ion pairs primarily through hydrogen bonding between the carboxylate group of salicylate and choline. These interactions are crucial for the liquid structure and stability of choline salicylate ionic liquids, with molecular dynamics simulations providing further insight into their local and dynamic structures (Tanzi et al., 2016).

Chemical Reactions and Properties

Choline salicylate exhibits stability across various conditions, showing resistance to hydrolytic degradation in neutral, acidic, and especially in alkaline mediums. It is deemed very stable in oxidizing environments but is photolabile in solution, indicating its sensitivity to light. Degradation studies have identified 2,3- and 2,5-dihydroxybenzoic acids as its degradation products under stress conditions, highlighting the chemical reactivity and stability profile of choline salicylate (Wróblewska et al., 2019).

Physical Properties Analysis

The physical properties of choline salicylate, as part of choline carboxylate ionic liquids, include measurements of density, viscosity, and refractive index over a temperature range. These properties help in understanding the molecular volumes, standard entropies, crystal lattice energies, and thermal expansion coefficients of choline salicylate ionic liquids, indicating their less toxic nature compared to common imidazolium-based ionic liquids (Muhammad et al., 2012).

Chemical Properties Analysis

The chemical properties of choline salicylate reflect its stability and reactivity under different conditions. It is characterized by its practical stability in neutral and acid media, stability in an alkaline medium, high stability in an oxidizing environment, and its photolability. These properties, alongside the identification of its degradation products, contribute to the comprehensive understanding of its chemical behavior in various environments.

Scientific Research Applications

  • Anti-Inflammatory Treatment for Asthmatics : Choline magnesium trisalicylate, a related compound, is safe for treating various anti-inflammatory disorders in asthmatics with aspirin hypersensitivity, without causing airway obstruction, nasal congestion, or rhinorrhea (Szczeklik, Nizankowska, & Dworski, 1990).

  • Inhibitory Effect on Platelet Aggregation : Choline salicylate has a strong inhibitory effect on platelet aggregation. Choline increases plasma concentrations of salicylic acid, enhancing its in vivo and ex vivo effects (Irino, Saitoh, & Ohkubo, 1985).

  • Pain Relief for Mouth Ulcers : Formulated as a lozenge tablet, choline salicylate provides prolonged relief from pain associated with mouth ulcers, making it an attractive alternative for recurrent aphthous mucosal ulcers (Kumar, Khar, Agarwal, & Ahuja, 2000).

  • Ophthalmic Therapy : Choline salicylate eye drops with increased viscosity and HPMC show potential for ophthalmic therapy, indicating improved stability and quality (Wróblewska et al., 2021).

  • Food Packaging Applications : Ionic liquid-assisted gelatin films with choline salicylate exhibit excellent antioxidant, antimicrobial, and UV shielding properties, ideal for green food packaging applications (Mehta & Kumar, 2019).

  • Fuel Cells and Hydrogen Production : Choline-based ionic liquids, including choline salicylate, have suitable environmental, toxicological, and economical profiles for various technological applications, potentially useful in fuel cells and hydrogen production (Aparicio & Atilhan, 2012).

  • Treatment of Rheumatoid Arthritis : Choline magnesium trisalicylate shows similar or greater improvement in rheumatoid arthritis symptoms compared to acetylsalicylic acid, with a lower incidence of gastro-intestinal side-effects (Rothwell, 1983).

  • Reduced Risk of Gastrointestinal Lesions : Choline magnesium trisalicylate has a lower risk of developing mucosal lesions in the stomach and duodenum compared to acetylsalicylic acid (Kilander & Dotevall, 1983).

Safety And Hazards

Choline salicylate should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed .

properties

IUPAC Name

2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.C5H14NO/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7/h1-4,8H,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKCHVLMFQVBAA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062103
Record name (2-Hydroxyethyl)trimethylammonium salicylate
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Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Choline salicylate relieves pain by inhibition of prostaglandin synthesis and reduces fever by acting on the hypothalamus heat-regulating center. It also inhibits the generation of impulses through the inhibition of cyclooxygenase enzyme (COX),. Cyclooxygenase is involved in the production of prostaglandins, in response to injury and after various other stimuli. The prostaglandins promote pain, swelling, and inflammation. The choline salicylate decreases inflammation and pain by reducing the production of these prostaglandins in the area of the mouth it is applied to.
Record name Choline salicylate
Source DrugBank
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Product Name

Choline salicylate

CAS RN

2016-36-6
Record name Choline salicylate
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Record name Choline salicylate [USAN:INN:BAN:JAN]
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Record name Choline salicylate
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxybenzoate (1:1)
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Record name (2-Hydroxyethyl)trimethylammonium salicylate
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Record name Choline salicylate
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Record name CHOLINE SALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,460
Citations
KB Wróblewska, S Plewa, P Dereziński… - Molecules, 2019 - mdpi.com
… Choline salicylate (CS) as a derivative of acetylsalicylic acid is commonly used in different … Choline salicylate has been qualified as practically stable in neutral and acid media, stable …
Number of citations: 4 www.mdpi.com
S Aparicio, M Atilhan - The Journal of Physical Chemistry B, 2012 - ACS Publications
Choline-based ionic liquids show very adequate environmental, toxicological, and economical profiles for their application in many different technological areas. We report in this work a …
Number of citations: 59 pubs.acs.org
JT Wilson, RD Brown, JA Bocchini… - Therapeutic drug …, 1982 - journals.lww.com
… Choline salicylate is a liquid salicylate available in a … studies suggested that choline salicylate would be effective in … dose strength of the liquid choline salicylate, with regard to SA …
Number of citations: 125 journals.lww.com
L Tanzi, M Nardone, P Benassi, F Ramondo… - Journal of Molecular …, 2016 - Elsevier
… Ab initio geometry optimizations were carried out also in the present study for choline salicylate ion pairs starting from anti-conformation of choline and the results confirm the higher …
Number of citations: 19 www.sciencedirect.com
K Wroblewska, M Kucinska, M Murias… - Saudi Pharmaceutical …, 2015 - Elsevier
The aim of our study was to examine the irritation potential of new eye drops containing 2% choline salicylate (CS) as an active pharmaceutical ingredient (API) and various polymers …
Number of citations: 34 www.sciencedirect.com
DL McPherson, JM Miller - Archives of Otolaryngology, 1974 - jamanetwork.com
… The influence of choline salicylate ototoxicity on tone-evoked cochlear microphonics and click-… changes as a function of time postingestion of choline salicylate is pre¬ sented in Fig 5. It …
Number of citations: 27 jamanetwork.com
G Ramachander, FD Williams, JF Emele - Journal of Pharmaceutical …, 1973 - Elsevier
… affected by concurrently administering the former with choline salicylate to rats. This experimental design was chosen because: (a) choline salicylate has been reported to be absorbed …
Number of citations: 16 www.sciencedirect.com
KB Wróblewska, S Plewa, J Długaszewska… - European Journal of …, 2021 - Elsevier
… These studies investigate the possibility of developing and using choline salicylate (CS) in ophthalmic therapy in the form of eye drops with increased viscosity. A 0.5% addition of …
Number of citations: 3 www.sciencedirect.com
KB Wróblewska, B Milanowski, M Kucińska, S Plewa… - Pharmaceuticals, 2021 - mdpi.com
… The following substances and reagents were used in this research: choline salicylate (CS, 98.4%, ICN Polfa Rzeszow SA, Rzeszow, Poland); hyaluronic acid sodium salt P100 (1.52 …
Number of citations: 2 www.mdpi.com
SC Danao, BM Schuman - Henry Ford …, 1972 - scholarlycommons.henryford.com
… Of these preparations, only choline salicylate … of choline salicylate known as MYBA,® with a matching placebo. To our knowledge no similar study has been done with choline salicylate …
Number of citations: 0 scholarlycommons.henryford.com

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